molecular formula C11H16N2O B14796627 2-Anilino-3-methylbutanamide

2-Anilino-3-methylbutanamide

Cat. No.: B14796627
M. Wt: 192.26 g/mol
InChI Key: YICPUIZBHYKSPG-UHFFFAOYSA-N
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Description

2-Anilino-3-methylbutanamide is an organic compound that belongs to the class of amides It features an aniline group attached to a 3-methylbutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilino-3-methylbutanamide typically involves the reaction of aniline with 3-methylbutanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and yields. The purification process often involves recrystallization or chromatography to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: 2-Anilino-3-methylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Anilino-3-methylbutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Anilino-3-methylbutanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, affecting processes such as cell division and apoptosis .

Comparison with Similar Compounds

Uniqueness: 2-Anilino-3-methylbutanamide is unique due to its specific structural features and the range of reactions it can undergo.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-anilino-3-methylbutanamide

InChI

InChI=1S/C11H16N2O/c1-8(2)10(11(12)14)13-9-6-4-3-5-7-9/h3-8,10,13H,1-2H3,(H2,12,14)

InChI Key

YICPUIZBHYKSPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N)NC1=CC=CC=C1

Origin of Product

United States

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